Triethenyl(octadecyl)silane
Description
Trimethoxy(octadecyl)silane (CAS 3069-42-9), often abbreviated as OTMS, is a silane coupling agent characterized by a long hydrophobic octadecyl (C18) chain and three methoxy (-OCH₃) groups. This structure enables it to form stable covalent bonds with hydroxyl-rich surfaces (e.g., silica, textiles, or polymers) via hydrolysis and condensation reactions. Key applications include:
- Chromatography: Functionalized as a stationary phase in reversed-phase liquid chromatography for separating proteins and amino acids .
- Coatings: Used as an antiadhesive or superhydrophobic coating due to its ability to reduce surface energy .
- Polymer Composites: Enhances interfacial compatibility in polylactic acid (PLA)-talc composites, improving impact strength by 8.5% .
- Adsorption: Modifies mesoporous silica (e.g., SBA-15) for efficient adsorption of phthalates and organic compounds .
Properties
CAS No. |
193828-81-8 |
|---|---|
Molecular Formula |
C24H46Si |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
tris(ethenyl)-octadecylsilane |
InChI |
InChI=1S/C24H46Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4/h6-8H,2-5,9-24H2,1H3 |
InChI Key |
BUVYWSUVJRJZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C=C)(C=C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethenyl(octadecyl)silane typically involves the reaction of octadecyltrichlorosilane with vinyl magnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:
C18H37SiCl3+3CH2=CHMgBr→C18H37Si(CH2=CH)3+3MgBrCl
The reaction is typically conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Triethenyl(octadecyl)silane undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of silanes with various functional groups attached to the silicon atom.
Scientific Research Applications
Triethenyl(octadecyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings, lubricants, and as a coupling agent in the manufacturing of composite materials.
Mechanism of Action
The mechanism of action of Triethenyl(octadecyl)silane involves the interaction of its ethenyl groups with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. The long octadecyl chain imparts hydrophobic properties to the compound, making it useful for surface modification applications. The silicon atom can form strong covalent bonds with oxygen-containing surfaces, enhancing the adhesion and stability of coatings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The performance of OTMS is contextualized against structurally or functionally analogous silanes:
2.1 Alkyl Chain Length Variation: C18 vs. Shorter Chains
Key Insight: Longer alkyl chains (e.g., C18) enhance hydrophobicity and adsorption capacity for nonpolar targets. For example, octadecyl-grafted SBA-15 adsorbed dibutyl phthalate (DBP) 30% more efficiently than octyl-modified analogs .
2.2 Functional Group Variation: Methoxy vs. Chloro/Amino
Key Insight: Chloro groups (OTS) enable rapid surface modification but lack the hydrolytic stability of methoxy groups. Amino-functionalized silanes (APTES) improve polymer interfacial interactions but are less hydrophobic than OTMS .
2.3 Application-Specific Comparisons
- Chromatography: OTMS-functionalized mesoporous silica microspheres (MPSMs) achieved efficient separation of amino acids and proteins, outperforming C8 columns in retention time and resolution .
- Coatings : OTMS-based coatings demonstrated superior chemical resistance in acidic/alkaline environments compared to hexamethyldisilazane (HMDS) . Blending OTMS with vinyltrimethoxysilane optimized superhydrophobicity (contact angle: 161°, sliding angle: 8°) .
- Adsorption : OTMS-grafted SBA-15 adsorbed 2.5× more dimethyl phthalate than unmodified silica due to enhanced hydrophobicity .
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